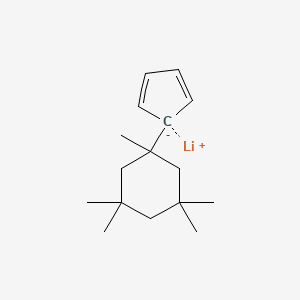
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane is a complex organolithium compound with the molecular formula C16H25Li This compound is characterized by its unique structure, which includes a cyclopentadienyl ring and a highly substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with additional steps to ensure purity and scalability. These methods may include the use of specialized equipment to handle the reactive nature of organolithium compounds and to maintain an inert atmosphere throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Wirkmechanismus
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and the substituted cyclohexane ring provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane include:
Lithium cyclopentadienide: A simpler organolithium compound with a cyclopentadienyl ring.
Lithium tert-butylcyclohexane: An organolithium compound with a substituted cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Eigenschaften
CAS-Nummer |
185549-21-7 |
|---|---|
Molekularformel |
C16H25Li |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane |
InChI |
InChI=1S/C16H25.Li/c1-14(2)10-15(3,4)12-16(5,11-14)13-8-6-7-9-13;/h6-9H,10-12H2,1-5H3;/q-1;+1 |
InChI-Schlüssel |
BTAQDQBWDCVNOE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1(CC(CC(C1)(C)[C-]2C=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
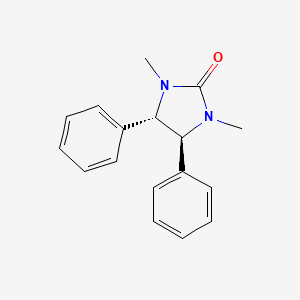
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
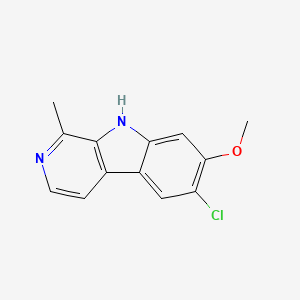
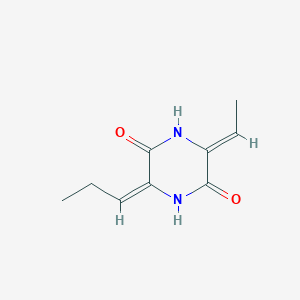
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

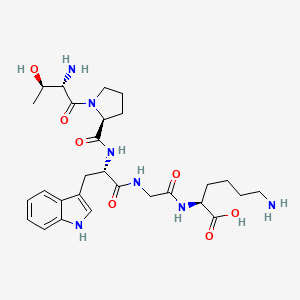
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
